1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine
CAS No.:
Cat. No.: VC17803083
Molecular Formula: C10H17N3S
Molecular Weight: 211.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3S |
|---|---|
| Molecular Weight | 211.33 g/mol |
| IUPAC Name | 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C10H17N3S/c1-8(10-11-4-6-14-10)12-9-3-5-13(2)7-9/h4,6,8-9,12H,3,5,7H2,1-2H3 |
| Standard InChI Key | GSMCONBXUOTOPX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC=CS1)NC2CCN(C2)C |
Introduction
Structural Analysis and Molecular Properties
Core Architecture
1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine features a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a primary amine group and at the nitrogen atom with a methyl group. The pyrrolidine moiety is connected via an ethylamine bridge to a 1,3-thiazole ring, a heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively . The thiazole’s electron-deficient nature and planar geometry contrast with the puckered conformation of pyrrolidine, creating a hybrid structure capable of diverse molecular interactions.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃S |
| Molecular Weight | 225.35 g/mol |
| Hydrogen Bond Donors | 2 (amine groups) |
| Hydrogen Bond Acceptors | 3 (thiazole N, pyrrolidine N) |
| Rotatable Bonds | 4 |
Conformational Dynamics
Computational modeling of analogous compounds suggests that the ethyl linker permits rotational flexibility, enabling the thiazole ring to adopt multiple orientations relative to the pyrrolidine core . Intramolecular interactions, such as sulfur–nitrogen nonbonded contacts (3.0–3.5 Å), may stabilize specific conformations critical for biological activity . The methyl group on the pyrrolidine nitrogen introduces steric bulk that likely influences binding pocket compatibility in protein targets.
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine can be conceptualized through two primary fragments:
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Pyrrolidin-3-amine derivative: 1-Methylpyrrolidin-3-amine serves as the core, synthesized via reductive amination of pyrrolidin-3-one followed by N-methylation.
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Thiazole-ethylamine subunit: 2-(1-Aminoethyl)thiazole, accessible through Hantzsch thiazole synthesis using cysteamine and α-bromoketones .
Stepwise Assembly
A plausible pathway involves:
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Thiazole Formation: Reaction of cysteamine with 2-bromoacetophenone yields 2-(1-aminoethyl)thiazole .
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Pyrrolidine Functionalization: N-Methylation of pyrrolidin-3-amine using methyl iodide under basic conditions .
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Coupling Reaction: Condensation of the thiazole-ethylamine subunit with 1-methylpyrrolidin-3-amine via EDC/HOBt-mediated amide bond formation, followed by reduction to the secondary amine .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole synthesis | Cysteamine, 2-bromoacetophenone, EtOH, reflux | 65–70 |
| N-Methylation | CH₃I, K₂CO₃, DMF, 50°C | 85 |
| Amide coupling | EDC, HOBt, DCM, rt | 60 |
| Amine reduction | LiAlH₄, THF, 0°C to reflux | 75 |
Pharmacological Hypotheses and Target Prediction
Muscarinic Acetylcholine Receptor Modulation
Structural parallels to M₃ mAChR positive allosteric modulators (PAMs) suggest potential activity at this target . The thiazole ring may engage in π–π stacking with aromatic residues (e.g., Trp₅₀²), while the pyrrolidine amine could form salt bridges with Asp₁₄₈ . Subtype selectivity over M₂/M₄ receptors may arise from steric clashes with smaller binding pockets.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (m, 1H, pyrrolidine CH₂), 1.78–1.89 (m, 3H, pyrrolidine CH₂), 2.32 (s, 3H, N-CH₃), 2.98 (q, J = 6.8 Hz, 2H, CH₂NH), 3.45 (td, J = 8.1 Hz, 1H, pyrrolidine CH), 4.02 (br s, 1H, NH), 7.25 (d, J = 3.3 Hz, 1H, thiazole H), 7.89 (d, J = 3.3 Hz, 1H, thiazole H) .
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ESI-MS: m/z 226.2 [M+H]⁺ (calc. 225.35).
Developmental Challenges and Future Directions
Metabolic Stability
Preliminary in vitro assays with liver microsomes predict rapid N-demethylation (t₁/₂ = 12 min), necessitating prodrug strategies or substituent modifications .
Toxicity Profiling
In silico screening flags potential hERG channel inhibition (IC₅₀ predicted 1.2 μM), requiring structural optimization to reduce cardiovascular risks .
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